molecular formula C7H15F3N2 B1444098 (2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine CAS No. 1410029-83-2

(2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine

Cat. No.: B1444098
CAS No.: 1410029-83-2
M. Wt: 184.2 g/mol
InChI Key: VLHUALPRSQCPKB-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine is a chemical compound with the molecular formula C7H15F3N2. It is also known by its IUPAC name, N-ethyl-N-(3,3,3-trifluoropropyl)-1,2-ethanediamine. This compound is characterized by the presence of an aminoethyl group, an ethyl group, and a trifluoropropyl group attached to an amine. It is a liquid at room temperature and has a molecular weight of 184.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine typically involves the reaction of 3,3,3-trifluoropropylamine with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

[ \text{3,3,3-Trifluoropropylamine} + \text{Ethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines with different degrees of hydrogenation.

    Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

(2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • (2-Aminoethyl)(methyl)(3,3,3-trifluoropropyl)amine
  • (2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine
  • (2-Aminoethyl)(propyl)(3,3,3-trifluoropropyl)amine

Uniqueness

This compound is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

N'-ethyl-N'-(3,3,3-trifluoropropyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15F3N2/c1-2-12(6-4-11)5-3-7(8,9)10/h2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHUALPRSQCPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(F)(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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